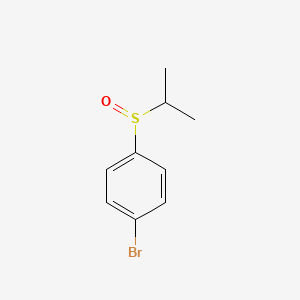

1-Bromo-4-(isopropylsulfinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a chiral sulfoxide of significant interest as a versatile building block in medicinal chemistry and asymmetric synthesis. The document details the predominant synthetic strategy, which involves the asymmetric oxidation of the corresponding prochiral sulfide, 1-bromo-4-(isopropylthio)benzene. Emphasis is placed on the widely adopted Kagan-Modena methodology, elucidating the mechanistic principles that govern its high enantioselectivity. This guide furnishes detailed, field-proven experimental protocols, methods for spectroscopic characterization, and a comparative analysis of alternative synthetic approaches, serving as an essential resource for professionals in organic synthesis and drug development.

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organosulfur compounds. The sulfur atom in a sulfoxide is a stereogenic center when its two organic substituents are different, resulting in a molecule that is chiral and conformationally stable at room temperature.[1] This structural feature has made enantiomerically pure sulfoxides indispensable in modern organic chemistry, where they serve two primary roles:

-

Chiral Auxiliaries: They are employed to direct the stereochemical outcome of a wide range of chemical transformations, including carbon-carbon bond formations and cycloadditions.[1][2]

-

Biologically Active Moieties: The sulfoxide group is a key pharmacophore in several blockbuster drugs. A prominent example is Esomeprazole (Nexium), the (S)-enantiomer of omeprazole, which functions as a proton pump inhibitor to treat acid-related stomach conditions.[2][3][4]

This compound embodies the utility of this class of compounds. It features a chiral sulfinyl group for stereodirected chemistry and a brominated aromatic ring, which is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures.

Strategic Overview of the Synthesis

The most direct and efficient pathway to enantiomerically enriched this compound is a two-step sequence starting from commercially available 4-bromothiophenol.

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Sulfide Precursor, 1-Bromo-4-(isopropylthio)benzene. This is typically achieved via a standard Williamson-type thioether synthesis, involving the S-alkylation of 4-bromothiophenol with an isopropyl halide under basic conditions.

Step 2: Asymmetric Oxidation of the Sulfide. This is the critical, chirality-inducing step. The prochiral sulfide is oxidized to the target sulfoxide using a chiral oxidizing system. While several methods exist, the most established and reliable is the metal-catalyzed approach pioneered by the groups of Kagan and Modena.[5][6][7][8]

The Kagan-Modena Asymmetric Sulfoxidation: Mechanism and Rationale

In 1984, the research groups of Henri Kagan and Giorgio Modena independently developed a highly effective method for the asymmetric oxidation of sulfides based on the Sharpless asymmetric epoxidation chemistry.[2][6][7][8] This system remains a cornerstone of chiral sulfoxide synthesis.

Core Components of the System:

-

Titanium Source: Titanium(IV) isopropoxide, Ti(Oi-Pr)₄.

-

Chiral Ligand: Diethyl tartrate (DET), typically the (+)-(R,R) or (-)-(S,S) enantiomer.

-

Terminal Oxidant: An alkyl hydroperoxide, most commonly tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP).[5][7][9]

-

Solvent: A non-polar organic solvent, such as dichloromethane (DCM) or toluene.

-

Additive (Kagan's Modification): A stoichiometric amount of water.[6][7][8]

The Causality Behind the Reagents: The combination of Ti(Oi-Pr)₄ and DET forms a chiral titanium-tartrate complex in situ. The addition of water in the Kagan protocol is crucial; it is not a contaminant but a deliberate additive that modifies the catalyst structure, leading to the formation of a dimeric Ti-O-Ti core that enhances enantioselectivity.[8][9]

The sulfide substrate coordinates to the titanium center through one of its lone pairs of electrons. The chiral environment created by the tartrate ligands then directs the hydroperoxide to deliver an oxygen atom to only one of the two prochiral faces of the sulfur atom. The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize the energetic difference between the two diastereomeric transition states, thereby achieving high enantiomeric excess (ee).[9]

Caption: Logical flow of the Kagan-Modena oxidation.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 1-Bromo-4-(isopropylthio)benzene

-

Materials:

-

4-Bromothiophenol

-

2-Bromopropane

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol (1.0 eq) and DMF.

-

Add powdered potassium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the thiolate anion.

-

Add 2-bromopropane (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 50 °C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure 1-Bromo-4-(isopropylthio)benzene as a colorless oil.

-

Protocol 4.2: Asymmetric Synthesis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene

-

Materials:

-

Titanium(IV) isopropoxide, Ti(Oi-Pr)₄

-

(+)-(R,R)-Diethyl tartrate, (+)-DET

-

1-Bromo-4-(isopropylthio)benzene (from Protocol 4.1)

-

tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

-

Deionized water

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.

-

Add Ti(Oi-Pr)₄ (0.1 eq) via syringe and cool the flask to -20 °C in a cryocool bath.

-

Add (+)-DET (0.2 eq) to the stirring solution. The solution should remain pale yellow.

-

After 5 minutes, add deionized water (0.1 eq) via microsyringe. Stir for 30 minutes at -20 °C to allow for the formation of the active catalyst complex.

-

Add a solution of 1-Bromo-4-(isopropylthio)benzene (1.0 eq) in DCM dropwise.

-

Slowly add TBHP (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above -18 °C.

-

Stir the reaction at -20 °C for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting sulfide.

-

Quench the reaction by adding a few drops of water.

-

Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate of titanium salts will form.

-

Filter the mixture through a pad of Celite®, washing the pad with DCM.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide.

-

Comparative Synthesis Data

The choice of oxidant and reaction conditions can influence both the yield and the enantioselectivity of the sulfoxidation.

| Method | Chiral Source | Oxidant | Solvent | Temp (°C) | Typical Yield (%) | Typical ee (%) | Reference(s) |

| Kagan | Ti(Oi-Pr)₄ / (+)-DET / H₂O | TBHP | DCM | -20 | 75-90 | 85-95 | [6][7] |

| Kagan (mod.) | Ti(Oi-Pr)₄ / (+)-DET / H₂O | CHP | DCM | -20 | >90 | >96 | [8][9] |

| Modena | Ti(Oi-Pr)₄ / (+)-DET | TBHP | Toluene | -20 | 80-90 | 80-90 | [8][9] |

| Oxaziridine | Chiral N-sulfonyloxaziridine | Stoichiometric | Various | RT | 85-95 | >98 | [3][5] |

| Biocatalytic | Monooxygenase (BVMO) | O₂ / NADPH | Buffer | RT | >90 | >99 | [4][10] |

TBHP = tert-Butyl hydroperoxide; CHP = Cumene hydroperoxide; DET = Diethyl tartrate; DCM = Dichloromethane; RT = Room Temperature.

Product Characterization

Accurate characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.

-

¹H NMR Spectroscopy: The key diagnostic feature is the diastereotopicity of the two methyl groups of the isopropyl moiety due to the adjacent chiral sulfur center. This results in two distinct doublets in the proton spectrum, typically around 1.1-1.3 ppm. The aromatic protons will appear as two doublets (an AA'BB' system) between 7.5 and 7.8 ppm.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the isopropyl group carbons.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O sulfoxide stretch is expected in the range of 1040-1090 cm⁻¹.[11]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Chiral HPLC: The enantiomeric excess (ee) of the product must be determined by chromatography on a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).

Conclusion

The is a well-established process that serves as an excellent case study in modern asymmetric synthesis. The Kagan-Modena oxidation provides a reliable and highly stereoselective method for accessing this valuable chiral intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can consistently produce this compound in high yield and enantiopurity. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis, empowering scientists in the fields of drug discovery and materials science to utilize this versatile building block in their research endeavors.

References

- Kagan, H. B., & Modena, G. (1984). Asymmetric oxidation of sulfides.

-

Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188–8193. [Link]

-

Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651–3706. [Link]

-

Entwistle, D. A., & Bream, R. N. (2018). Development of a Biocatalytic Process for the Asymmetric Oxidation of a Prochiral Sulfide to Esomeprazole. Journal of Organic Chemistry, 83(14), 7453–7461. [Link]

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [cora.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of the Aryl Sulfoxide Scaffold

An In-depth Technical Guide to the Characterization of 1-Bromo-4-(isopropylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the aryl sulfoxide moiety has emerged as a privileged structural motif.[1][2] These functional groups are not merely passive linkers; their unique stereoelectronic properties, including their capacity as hydrogen bond acceptors and their chiral nature at the sulfur atom, allow for nuanced interactions with biological targets.[3] The compound this compound (CAS No: 363136-59-8 for the (R)-enantiomer) represents a particularly valuable building block for drug discovery professionals.[4][5] It combines the versatile reactivity of an aryl bromide—a handle for myriad cross-coupling reactions—with the influential sulfoxide group.[6] This guide provides a comprehensive overview of the essential characterization data and protocols for this compound, offering a foundational understanding for its application in synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 363136-59-8 ((R)-enantiomer) | [4] |

| Molecular Formula | C₉H₁₁BrOS | [4][5] |

| Molecular Weight | 247.15 g/mol | [4] |

| Appearance | Not specified (likely an oil or low-melting solid) | [7] |

| Boiling Point | No data available | [4] |

| Storage | Sealed in dry, room temperature conditions | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | [7] |

Synthetic Pathway: From Thioether to Sulfoxide

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be logically constructed based on well-established organosulfur chemistry. The most common and effective method for preparing sulfoxides is the controlled oxidation of the corresponding sulfide.[3] This process involves a two-step sequence: nucleophilic substitution to form the thioether, followed by a selective oxidation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene (Sulfide Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 3-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-bromothiophenol) is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by adding deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated brine solution to remove residual DMF and salts, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure thioether.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 1-Bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol in an ice bath.

-

Oxidation: Slowly add a solution of an oxidizing agent. A common and controlled choice is hydrogen peroxide (H₂O₂). To avoid over-oxidation to the sulfone, using approximately 1.1 equivalents of the oxidant is critical.[3] Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor carefully by TLC. The sulfoxide product will have a lower Rf value than the starting sulfide.

-

Work-up: Once the sulfide is consumed, quench any remaining oxidant. For H₂O₂, a saturated solution of sodium sulfite can be added until a negative test with starch-iodide paper is obtained. Dilute the mixture with water and extract with DCM.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]

- 5. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-4-(isopropylsulfinyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Molecular Characterization

In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel and known chemical entities is not merely a procedural step but the very bedrock of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing a detailed atomic-level picture of molecular architecture. This guide is dedicated to a comprehensive NMR spectral analysis of 1-bromo-4-(isopropylsulfinyl)benzene, a chiral molecule that serves as a valuable building block in organic synthesis. Our objective is to move beyond a simple recitation of spectral data, offering instead a holistic understanding of the underlying principles, the rationale behind experimental choices, and a robust framework for data interpretation. This document is crafted to empower researchers to approach the NMR analysis of this and similar molecules with confidence and scientific rigor.

Part 1: Unveiling the Subject Molecule: this compound

This compound is an organosulfur compound characterized by a benzene ring substituted with a bromine atom and an isopropylsulfinyl group at the 1 and 4 positions, respectively. The presence of the sulfoxide group, which is a stereogenic center at the sulfur atom, confers chirality upon the molecule. This structural feature is of paramount importance, as the biological activity and physical properties of enantiomers can differ significantly.

Molecular Structure:

The molecule's utility in organic synthesis is largely due to the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the sulfoxide moiety, which can direct stereoselective transformations. Accurate NMR analysis is therefore critical to confirm the successful synthesis of the desired enantiomer and to assess its purity.

Part 2: The Theoretical Framework: Deciphering the NMR Signature

The NMR spectrum of a molecule is a manifestation of the distinct magnetic environments of its nuclei. For this compound, ¹H and ¹³C NMR spectroscopy provide a wealth of structural information.

Fundamental NMR Parameters

-

Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as the bromine and the sulfoxide, will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals into multiplets. The coupling constant, J, measured in Hertz (Hz), provides information about the connectivity of atoms.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

The Impact of Chirality: Diastereotopicity

The chiral sulfoxide group renders the two methyl groups of the isopropyl moiety diastereotopic. This means that they are constitutionally equivalent but reside in different stereochemical environments and are therefore magnetically non-equivalent.[1] Consequently, they are expected to have different chemical shifts in both the ¹H and ¹³C NMR spectra.[2] Similarly, the protons of any methylene group adjacent to a chiral center are also diastereotopic.[3]

Part 3: The Synthetic Pathway: From Thioether to Sulfoxide

A common route to this compound involves the synthesis of the corresponding thioether, 1-bromo-4-(isopropylsulfanyl)benzene, followed by a controlled oxidation.

Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene

This can be achieved via a nucleophilic aromatic substitution reaction between 4-bromothiophenol and 2-bromopropane.

Experimental Protocol:

-

Thiolate Formation: In a round-bottom flask, dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a base, for instance, potassium carbonate (1.5 equivalents), to the solution and stir to form the thiolate anion.

-

Alkylation: Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture gently (e.g., to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction, add water, and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Oxidation to the Sulfoxide

The synthesized thioether is then oxidized to the sulfoxide.

Experimental Protocol:

-

Dissolution: Dissolve the 1-bromo-4-(isopropylsulfanyl)benzene in a suitable solvent, such as dichloromethane or methanol.

-

Oxidant Addition: Cool the solution in an ice bath and add a mild oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), portion-wise.

-

Reaction Control: Stir the reaction at low temperature and monitor its progress by TLC to avoid over-oxidation to the sulfone.

-

Quenching: Once the starting material is consumed, quench the reaction with a reducing agent solution, like aqueous sodium sulfite.

-

Extraction and Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude sulfoxide by column chromatography or recrystallization.

Part 4: The Analytical Workflow: Acquiring High-Fidelity NMR Data

A meticulously executed experimental protocol is the foundation of reliable NMR data.

Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution for NMR analysis.

Step-by-Step Methodology:

-

Weighing the Analyte: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap and label the NMR tube.

NMR Data Acquisition Workflow

Caption: A streamlined workflow for NMR spectral analysis.

Part 5: Predicted Spectral Data and Interpretation

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (ortho to -SO) | 7.65 | d | 2H | 145.2 (C-S) |

| Aromatic-H (ortho to -Br) | 7.55 | d | 2H | 132.5 (C ortho to -Br) |

| Isopropyl-CH | 3.15 | septet | 1H | 125.8 (C ortho to -SO) |

| Isopropyl-CH₃ (diastereotopic) | 1.25, 1.20 | d, d | 3H, 3H | 124.7 (C-Br) |

| 54.8 (Isopropyl-CH) | ||||

| 16.5, 15.0 (Isopropyl-CH₃) |

In-depth Spectral Interpretation

-

Aromatic Region (¹H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the more electron-withdrawing sulfoxide group are expected to be further downfield than those ortho to the bromine.

-

Isopropyl Group (¹H): The methine proton (-CH) will be split into a septet by the six adjacent methyl protons. The two diastereotopic methyl groups will each appear as a doublet due to coupling with the methine proton, and they will have slightly different chemical shifts.

-

Aromatic Carbons (¹³C): Four signals are expected for the aromatic carbons due to the plane of symmetry through the C-S and C-Br bonds. The carbons directly attached to the sulfur and bromine atoms will have distinct chemical shifts, as will the two pairs of ortho carbons.

-

Isopropyl Carbons (¹³C): The methine carbon will show a single resonance. Crucially, the two diastereotopic methyl carbons are predicted to have distinct chemical shifts, providing clear evidence of the chiral center.

Part 6: Conclusion

The NMR spectral analysis of this compound is a nuanced task that requires a solid understanding of fundamental NMR principles and the stereochemical consequences of its chiral sulfoxide group. This guide has provided a comprehensive framework for the synthesis, sample preparation, data acquisition, and interpretation of the NMR spectra of this important molecule. By following the detailed protocols and interpretative logic presented herein, researchers can confidently characterize this compound, ensuring the integrity of their scientific endeavors.

References

-

Reddit. 13C-NMR Question : r/chemhelp. [Link]

-

PubChem. NMRShiftDB. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

National Center for Biotechnology Information. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. [Link]

-

Colorado State University. CASCADE. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

ACS Publications. Neural Message Passing for NMR Chemical Shift Prediction. [Link]

-

Morressier. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Efficient 1 H NMR chiral discrimination of sulfoxides caused by the dynamic nature of ( R , R )-3′,3″-biBINOL. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

National Center for Biotechnology Information. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. [Link]

-

National Center for Biotechnology Information. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

-

Reddit. [1H NMR] My teacher said that these 2 protons are not equivalent, but how? [Link]

-

ElectronicsAndBooks. Enantiomeric excess determination of some chiral sulfoxides by NMR: use of (S)-Ibuprofen® and (S)-Naproxen® as shift reagents. [Link]

-

PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

physical and chemical properties of 1-Bromo-4-(isopropylsulfinyl)benzene

An In-depth Technical Guide: 1-Bromo-4-(isopropylsulfinyl)benzene

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound emerges as a compound of significant interest, embodying a powerful combination of functionalities within a single, stable scaffold. Its structure, featuring a synthetically versatile aryl bromide and a chiral isopropylsulfinyl group, offers a dual platform for molecular elaboration. The aryl bromide serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Concurrently, the sulfoxide moiety not only imparts chirality—a critical parameter in pharmacological activity—but also acts as a directing group and a site for further chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, and reactivity, grounded in established chemical principles to empower researchers in leveraging its full potential.

PART 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in any experimental setting. These parameters govern solubility, reaction kinetics, and purification strategies.

Key Properties Summary

All quantitative data for this compound has been consolidated for ease of reference.

| Property | Data | Reference(s) |

| CAS Number | 363136-59-8 | [1][2] |

| Molecular Formula | C₉H₁₁BrOS | [1] |

| Molecular Weight | 227.14 g/mol | |

| Appearance | Likely a white to off-white solid | [1] |

| Chirality | Exists as (R) and (S) enantiomers | [2] |

| Purity | Commercially available at ≥95% | [1] |

| Storage | Sealed refrigeration recommended | [1] |

Note: Specific properties like melting and boiling points are not widely reported in publicly available literature and should be determined empirically for each specific batch.

Structural Representation and Spectroscopic Fingerprints

The unambiguous identification of this compound relies on standard spectroscopic methods.

While a dedicated public spectrum for this specific compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds. Researchers should expect characteristic aromatic proton signals in the δ 7.0-8.0 ppm range and aliphatic signals for the isopropyl group in the δ 1.0-3.5 ppm range in ¹H NMR.

PART 2: Synthesis and Experimental Protocols

The synthesis of this compound, particularly in an enantiomerically pure form, is critical for its application in asymmetric synthesis. The most reliable method involves the controlled oxidation of the corresponding sulfide precursor.

Synthetic Workflow Overview

The logical pathway involves the oxidation of the thioether. This transformation is a cornerstone of sulfur chemistry, and its control is paramount to achieving the desired sulfoxide without over-oxidation to the sulfone.

Caption: Synthetic pathway from sulfide to sulfoxide.

Detailed Experimental Protocol: Sulfide Oxidation

This protocol describes a general, reliable method for the synthesis. For enantioselective synthesis, a chiral oxidant or catalyst system (e.g., a modified Sharpless epoxidation reagent) would be employed.

Objective: To synthesize this compound from 1-Bromo-4-(isopropylsulfanyl)benzene.

Materials:

-

1-Bromo-4-(isopropylsulfanyl)benzene (1 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the starting sulfide (1 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Expertise & Experience: Starting the reaction at 0 °C is a critical control point. It mitigates the exothermic nature of the oxidation, preventing runaway reactions and minimizing the formation of the over-oxidized sulfone byproduct.

-

-

Reagent Addition: Add m-CPBA (1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The sulfoxide product will have a lower Rf value than the starting sulfide. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Trustworthiness: The bicarbonate wash is essential to remove the m-chlorobenzoic acid byproduct, while the brine wash aids in removing residual water from the organic phase, improving drying efficiency.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure sulfoxide.

PART 3: Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in its ability to undergo a variety of transformations, making it a valuable scaffold in drug discovery.[5]

Core Reactivity Map

The aryl bromide is a gateway to a multitude of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7]

Caption: Palladium-catalyzed cross-coupling reactions.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] Its derivatives are explored for a range of therapeutic areas.

-

Scaffold for Diversification: The bromo-substituent allows for the introduction of various functional groups via the cross-coupling reactions shown above.[5] This enables the creation of large libraries of related compounds for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The sulfoxide group is a hydrogen bond acceptor and can be further oxidized to a sulfone. This allows for fine-tuning of properties like solubility, polarity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[5]

-

Chiral Pool Synthesis: Enantiomerically pure forms of the compound can be used to synthesize single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.

PART 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10][11]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[9][10] Eyewash stations and safety showers should be readily accessible.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended.[1][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer before use. [9][10][11][12]

References

- BenchChem. (2025). Application Notes and Protocols for 1-Bromo-4-propylsulfanylbenzene in Materials Science.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.363136-59-8.

- BLDpharm. (n.d.). 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene.

- BLDpharm. (n.d.). 70399-02-9|1-Bromo-4-(isopropylsulfonyl)benzene.

- BenchChem. (2025). A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- CymitQuimica. (n.d.). CAS 586-61-8: 1-Bromo-4-isopropylbenzene.

- PubChem. (2025). 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462.

- Fisher Scientific. (n.d.). 1-Bromo-4-isopropylbenzene, 97%.

- Fisher Scientific. (2021). Safety Data Sheet.

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.).

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

- 1. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]

- 3. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-(isopropylsulfinyl)benzene (CAS Number 363136-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene (CAS No. 363136-59-8), a chiral sulfoxide of significant interest in medicinal chemistry and organic synthesis. While specific peer-reviewed data on this compound is limited, this document extrapolates from the well-established chemistry of chiral sulfoxides and related aryl halides to present its core properties, potential applications, and synthetic methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this versatile chemical intermediate for the synthesis of novel therapeutic agents and other advanced organic molecules.

Introduction: The Significance of Chiral Sulfoxides in Drug Discovery

Chiral sulfoxides are a pivotal class of organosulfur compounds that have garnered substantial attention in the pharmaceutical industry. Their importance stems from their unique stereochemical properties and their utility as versatile synthetic intermediates. The sulfur atom in a sulfoxide is a stereocenter, meaning that it can exist in two non-superimposable mirror-image forms, or enantiomers. This chirality is often crucial for biological activity, as the specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target.

This compound, and particularly its enantiomerically pure forms such as (R)-1-Bromo-4-(isopropylsulfinyl)benzene, embodies the key structural features that make this class of compounds valuable.[1] The presence of the chiral sulfoxide group, combined with a synthetically versatile brominated aromatic ring, positions it as a valuable building block for the construction of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its molecular structure and data from chemical suppliers, the following properties can be summarized. It is recommended that users independently verify these properties for their specific applications.

| Property | Value | Source |

| CAS Number | 363136-59-8 | [2] |

| Molecular Formula | C₉H₁₁BrOS | [2] |

| Molecular Weight | 247.15 g/mol | Calculated |

| Appearance | Not specified (likely a solid or oil) | [2] |

| Purity | ≥95% (as offered by suppliers) | [2] |

| Storage | Sealed refrigeration | [2] |

| SMILES Code | O=S@@(C1=CC=C(Br)C=C1)C(C)C | [1] |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the preparation of chiral sulfoxides. A common and effective strategy involves the asymmetric oxidation of the corresponding sulfide, 1-bromo-4-(isopropylsulfanyl)benzene.

Hypothetical Synthesis of the Sulfide Precursor

A plausible route to the sulfide precursor involves the nucleophilic substitution of a suitable aryl halide with an appropriate thiol.

Caption: Proposed synthetic workflow for the sulfide precursor.

Asymmetric Oxidation to the Chiral Sulfoxide

The enantioselective oxidation of the prochiral sulfide to the chiral sulfoxide is the key step. This can be achieved using various catalytic systems.

Experimental Protocol: Asymmetric Oxidation

-

Dissolution: Dissolve 1-bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Catalyst Addition: Add a chiral catalyst system. A common choice is a titanium-based catalyst, such as Ti(O-i-Pr)₄, in the presence of a chiral ligand like diethyl tartrate (DET).

-

Oxidant Addition: Cool the reaction mixture to a low temperature (e.g., -20 °C) and slowly add a stoichiometric amount of an oxidant, such as cumene hydroperoxide.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Caption: Workflow for the asymmetric synthesis of the target compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not documented in publicly available literature, its structural motifs suggest a range of potential uses as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

A Versatile Scaffold for Chemical Diversification

The molecule possesses two key functional handles for further chemical modification:

-

The Bromine Atom: The aryl bromide is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR).

-

The Sulfoxide Group: The sulfoxide can be further oxidized to the corresponding sulfone or reduced back to the sulfide. This modulation of the oxidation state of the sulfur atom can significantly impact the physicochemical properties of the molecule, such as its polarity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Areas

Aryl sulfoxides and their derivatives have been investigated for a wide range of therapeutic applications. By analogy to structurally related compounds, derivatives of this compound could be explored for their potential as:

-

Anticancer Agents: The core scaffold can be elaborated to generate novel compounds with potential cytotoxic activity against various cancer cell lines.

-

Neuroprotective Agents: The antioxidant properties of some aryl alkyl sulfides suggest that derivatives could be investigated for the treatment of neurodegenerative diseases.

-

Antimicrobial Agents: The incorporation of the bromo- and sulfinyl- functionalities may lead to the discovery of new antimicrobial compounds.

Caption: Potential derivatization and application pathways.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier.[2]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 363136-59-8) is a promising chiral building block for medicinal chemistry and drug discovery. Although specific data on this compound are scarce, its structural features—a chiral sulfoxide and a reactive aryl bromide—make it a highly attractive starting material for the synthesis of diverse and complex molecules. This technical guide has provided a comprehensive, albeit partially extrapolated, overview of its properties, synthesis, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the utility of this and related chiral sulfoxides in the development of novel therapeutic agents.

References

- BLDpharm. (n.d.). 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.363136-59-8.

Sources

A Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-(isopropylsulfinyl)benzene

Abstract

1-Bromo-4-(isopropylsulfinyl)benzene is a versatile bifunctional reagent of significant interest in modern synthetic chemistry. Its utility stems from the presence of two key functionalities: a reactive carbon-bromine (C-Br) bond, which serves as a handle for palladium-catalyzed cross-coupling reactions, and an isopropylsulfinyl group, which modulates the electronic properties of the aromatic ring and introduces chirality. This guide provides an in-depth analysis of the C-Br bond's reactivity, focusing on its behavior in cornerstone synthetic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will explore the mechanistic underpinnings of this reactivity, the electronic influence of the sulfoxide moiety, and provide field-proven experimental protocols to guide synthetic applications.

Introduction: The Molecular Architecture and Its Implications

The synthetic utility of this compound arises from a synergistic interplay between its constituent parts. The aryl bromide is a classic substrate for a vast array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The sulfoxide group, positioned para to the bromine, exerts a significant, albeit nuanced, electronic influence. As a moderately electron-withdrawing and polarizable group, it activates the C-Br bond towards the initial, often rate-limiting, oxidative addition step in many palladium-catalyzed cycles.[2] This activation is crucial for achieving efficient transformations under mild conditions. Furthermore, the sulfur atom is a stereocenter, offering opportunities for asymmetric synthesis that are not present in its sulfide or sulfone analogues. This guide will dissect these features to build a comprehensive understanding of the molecule's reactivity profile.

Synthesis of the Core Scaffold

While direct literature on the synthesis of this compound is sparse, a robust and logical synthetic pathway can be extrapolated from standard procedures for analogous aryl alkyl sulfides and their subsequent oxidation. The most common approach involves the S-alkylation of a thiophenol followed by controlled oxidation to the sulfoxide.

Synthetic Workflow

The synthesis is envisioned as a two-step process starting from commercially available 4-bromothiophenol.

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(isopropylsulfinyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 1-Bromo-4-(isopropylsulfinyl)benzene, a compound of interest in organic synthesis. Lacking extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of "like dissolves like." Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for process optimization and drug development workflows.

Introduction: The Critical Role of Solubility

This compound is an organosulfur compound featuring a benzene ring substituted with both a bromine atom and an isopropylsulfinyl group. The sulfoxide functional group is notably polar and capable of acting as a hydrogen bond acceptor, making it a chiral center when the attached organic residues are dissimilar.[1] This structural complexity suggests a nuanced solubility profile that is critical for its effective use as a chemical intermediate.

Understanding and quantifying the solubility of this compound is paramount for several key applications in research and development:

-

Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences are the basis for purification techniques like crystallization and chromatography.

-

Formulation: In pharmaceutical development, the solubility of an API or its precursors in various excipients and solvent systems dictates the feasibility of different dosage forms.

This guide provides both a theoretical prediction of solubility and a practical, self-validating methodology for its experimental determination.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[2][3][4]

The molecular structure of this compound contains distinct regions with different polarities:

-

Polar Region: The sulfinyl group (>S=O) is highly polar and a strong hydrogen bond acceptor.[1][5] This region will dominate interactions with polar solvents.

-

Nonpolar Region: The benzene ring and the isopropyl group are hydrophobic and will interact favorably with nonpolar solvents through van der Waals forces.[6]

-

Bromo Group: The bromine atom adds some polarity but primarily contributes to the molecule's overall size and London dispersion forces.

Given this structure, we can predict a qualitative solubility profile:

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar sulfoxide group. DMSO and DMF are considered powerful, universal organic solvents.[7] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol can act as hydrogen bond donors to the sulfoxide oxygen, promoting solubility.[7] However, the large nonpolar backbone will limit solubility, especially in water. |

| Intermediate Polarity | Acetone, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity and nonpolar character, allowing for favorable interactions with both parts of the solute molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring and alkyl group will interact well with these solvents. Toluene may show slightly better solubility than hexane due to potential π-π stacking with the benzene ring. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework can be employed.[8][9] HSP dissects the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.[12] The "distance" (Ra) between the HSP coordinates of the solute and solvent in this three-dimensional space can be calculated; a smaller distance implies higher solubility.[10] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software, providing a powerful tool for solvent screening.[9]

Experimental Determination of Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a widely accepted and robust technique.[2] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Figure 1. Isothermal Equilibrium Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Causality: A standard curve is essential for accurate quantification.

-

Accurately weigh a known mass of the compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Causality: Adding excess solid ensures that the resulting solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Causality: Continuous agitation and a sufficient time frame are crucial to ensure the system reaches thermodynamic equilibrium.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

For enhanced purity, pass the aliquot through a syringe filter appropriate for the organic solvent (e.g., PTFE).

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Causality: Dilution is necessary because the saturated solution will likely be too concentrated for direct analysis by HPLC or UV-Vis.

-

-

Quantitative Analysis:

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Record the peak area or absorbance for each standard and the sample.

-

-

Calculation:

-

Plot the analytical response (peak area or absorbance) of the standard solutions against their known concentrations to generate a calibration curve.

-

Use the equation of the line from the linear regression of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the solubility of the compound in the chosen solvent at the specified temperature.

-

Conclusion

While published data for the solubility of this compound is scarce, a reliable predictive framework can be established based on its distinct structural motifs. The molecule's combination of a large nonpolar backbone and a highly polar sulfoxide group suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in solvents of intermediate polarity. For precise, actionable data essential for process development and research, the detailed isothermal equilibrium protocol provided in this guide offers a robust and scientifically sound methodology. Adherence to these principles and procedures will enable researchers to confidently generate the critical solubility data needed to advance their scientific and developmental objectives.

References

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. grokipedia.com [grokipedia.com]

- 11. paint.org [paint.org]

- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

An In-depth Technical Guide to 1-Bromo-4-(isopropylsulfinyl)benzene: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene, a chiral organosulfur compound with significant potential in synthetic chemistry and drug development. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes established principles of organic chemistry and spectroscopy to present a detailed analysis of its molecular structure, a plausible synthetic route, and its prospective applications. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering both foundational knowledge and expert insights into the utility of this functionalized aromatic compound.

Introduction: The Significance of Chiral Sulfoxides and Aryl Halides

This compound, with the chemical formula C₉H₁₁BrOS, occupies a unique chemical space at the intersection of two highly functionalized classes of organic molecules: chiral sulfoxides and aryl halides.[1] The sulfoxide group introduces a stereogenic center at the sulfur atom, making the molecule chiral and opening avenues for asymmetric synthesis and stereospecific interactions with biological targets.[2] Enantiopure sulfoxides are valuable as chiral auxiliaries and have demonstrated a range of biological activities.[1]

Simultaneously, the presence of a bromine atom on the phenyl ring provides a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual functionality makes this compound a promising building block for the synthesis of complex, multifunctional molecules with potential applications in pharmaceuticals and advanced materials.[3] This guide will delve into the core characteristics of this molecule, offering a scientifically grounded projection of its properties and utility.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted at the 1 and 4 positions with a bromine atom and an isopropylsulfinyl group, respectively. The sulfinyl group (S=O) is inherently chiral, meaning this compound exists as a pair of enantiomers, (R)- and (S)-1-Bromo-4-(isopropylsulfinyl)benzene.[4]

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 363136-59-8 | [1] |

| Molecular Formula | C₉H₁₁BrOS | [1] |

| Molecular Weight | 247.15 g/mol | Calculation from formula |

| Appearance | Likely a solid at room temperature | General property of similar aryl sulfoxides |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Based on the nonpolar aromatic ring and alkyl groups |

| Chirality | Yes, due to the sulfoxide group | [2] |

Spectroscopic Signature (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and isopropyl protons. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The isopropyl group would present as a multiplet (likely a septet) for the methine proton and two diastereotopic doublets for the methyl protons due to the adjacent chiral sulfoxide.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR would reveal distinct signals for the aromatic carbons, with the carbon attached to the bromine and the carbon attached to the sulfinyl group having characteristic chemical shifts. The isopropyl group would show two signals, one for the methine carbon and one for the two equivalent methyl carbons.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band characteristic of the S=O stretch, typically found in the range of 1030-1070 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

2.2.4. Mass Spectrometry

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (M and M+2 peaks in an approximate 1:1 ratio).[3] Fragmentation would likely involve the loss of the isopropyl group and the sulfinyl moiety.

Synthesis and Methodologies

The synthesis of enantiopure this compound would most logically proceed via the asymmetric oxidation of the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene. This approach allows for the controlled introduction of the chiral sulfoxide center.[5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established methods for the synthesis of chiral sulfoxides.[5][6]

Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene

-

Thiol Formation: To a solution of 1-bromo-4-thiocyanatobenzene in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride portion-wise at 0 °C. The reaction is stirred until the complete consumption of the starting material, as monitored by TLC.

-

Alkylation: The resulting thiolate is not isolated. A base (e.g., potassium carbonate) is added, followed by the dropwise addition of 2-bromopropane. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1-bromo-4-(isopropylsulfanyl)benzene.

Step 2: Asymmetric Oxidation to this compound

This step is crucial for establishing the chirality of the final product. A modified Sharpless asymmetric oxidation is a plausible method.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of titanium(IV) isopropoxide in dichloromethane is prepared. To this, a chiral ligand such as diethyl tartrate is added, and the mixture is stirred to form the chiral catalyst complex.

-

Oxidation: The sulfide, 1-bromo-4-(isopropylsulfanyl)benzene, is dissolved in dichloromethane and added to the catalyst solution. The mixture is cooled to a low temperature (e.g., -20 °C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise.

-

Reaction Monitoring and Quenching: The reaction is carefully monitored by TLC for the formation of the sulfoxide and to minimize over-oxidation to the sulfone. Upon completion, the reaction is quenched by the addition of water.

-

Purification: The mixture is filtered to remove titanium dioxide, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the crude product can be determined by chiral HPLC. Further purification by column chromatography or recrystallization can yield the enantiomerically enriched this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups.

Reactivity Profile

Caption: Reactivity profile of this compound.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The aryl bromide can be used as an anchor point to introduce various pharmacophores through cross-coupling reactions. This allows for the rapid generation of a library of diverse compounds for biological screening.

-

Chiral Recognition: The chiral sulfoxide can engage in stereospecific interactions with biological targets such as enzymes and receptors. This is particularly important in drug design, where one enantiomer of a drug is often significantly more active or has a better safety profile than the other.

-

Modulation of Physicochemical Properties: The sulfoxide group is a hydrogen bond acceptor and can improve the solubility and pharmacokinetic properties of a drug candidate.

Aryl sulfoxides have been investigated as inhibitors for various enzymes, and the introduction of a bromine atom provides a route to further functionalization to enhance potency and selectivity.[7]

Conclusion

This compound is a molecule of significant synthetic potential, combining the versatility of an aryl halide with the stereochemical richness of a chiral sulfoxide. While detailed experimental characterization is not widely published, this guide has provided a robust, scientifically-grounded framework for understanding its molecular structure, predicting its spectroscopic properties, and outlining a viable synthetic strategy. Its dual reactivity makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. Further research into the specific properties and reactions of this compound is warranted and is likely to uncover novel applications in various fields of chemistry.

References

- Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3705.

- Kagan, H. B., & Mioskowski, C. (1986). Asymmetric oxidation of sulfides to sulfoxides: a new useful tool in organic synthesis.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]

-

Hu, M., Liu, Y., Liang, Y., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[8][8]-rearrangement. Nature Communications, 13(1), 4727.

- van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8249–8268.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]

- 5. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds from 1-Bromo-4-(isopropylsulfinyl)benzene

Abstract

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-4-(isopropylsulfinyl)benzene with various arylboronic acids. The sulfinyl moiety presents unique challenges, including the potential for catalyst deactivation. This guide explains the rationale behind the selection of specific catalysts, ligands, and reaction conditions designed to overcome these challenges, ensuring a high-yielding and reproducible synthesis of the corresponding biaryl sulfoxides. The protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a reliable method for constructing complex molecular architectures.

Introduction: The Challenge and Opportunity of Sulfinyl-Containing Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted biphenyl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The reaction's broad functional group tolerance and relatively mild conditions have made it a favored method in both academic and industrial laboratories.[1][4]

However, the presence of certain functional groups can complicate the reaction. Sulfur-containing compounds, specifically those with sulfinyl (sulfoxide) groups, pose a significant challenge due to the potential for the sulfur atom to coordinate with the palladium catalyst.[5][6] The lone pair of electrons on the sulfur can act as a poison, binding to the palladium center and forming stable, off-cycle complexes that inhibit or completely halt the catalytic cycle.[7]

Despite this, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has opened the door to successful couplings of these challenging substrates.[7][8] This protocol leverages such a system to provide a robust and efficient method for the Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][10]

-

Transmetalation: The organic group from the organoboron species (the arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species.[11][12][13]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol

This protocol is optimized for the coupling of this compound with a generic arylboronic acid.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound (1.0 equiv) | >98% | Commercial | Starting material. |

| Arylboronic Acid (1.2-1.5 equiv) | >97% | Commercial | Coupling partner. Excess ensures complete consumption of bromide. |

| Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) | Catalyst grade | Commercial | Palladium precursor. |

| SPhos (2-6 mol%) | Ligand grade | Commercial | Bulky, electron-rich phosphine ligand. |

| Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv) | Anhydrous, >98% | Commercial | Base. Ensure it is finely powdered and dry. |

| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent. Should be degassed prior to use. |

| Deionized Water | N/A | In-house | Co-solvent. Should be degassed prior to use. |